molecular formula C10H9F3N2O2 B14808174 3-Cyclopropoxy-6-(trifluoromethyl)picolinamide

3-Cyclopropoxy-6-(trifluoromethyl)picolinamide

Cat. No.: B14808174
M. Wt: 246.19 g/mol
InChI Key: RUQCYHXXFCETHL-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C10H9F3N2O2 and a molecular weight of 246.19 g/mol It is known for its unique structure, which includes a cyclopropoxy group and a trifluoromethyl group attached to a picolinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-(trifluoromethyl)picolinamide typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-(trifluoromethyl)picolinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3-Cyclopropoxy-6-(trifluoromethyl)picolinamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways. For example, picolinamide derivatives are known to target the cytochrome bc1 complex, a key component of the mitochondrial electron transport chain . The compound binds to the Qi-site of the complex, inhibiting its activity and affecting cellular respiration. This mechanism is of particular interest in the development of fungicides and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-6-(trifluoromethyl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclopropoxy group contributes to its reactivity and binding affinity to molecular targets.

Properties

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

3-cyclopropyloxy-6-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)7-4-3-6(17-5-1-2-5)8(15-7)9(14)16/h3-5H,1-2H2,(H2,14,16)

InChI Key

RUQCYHXXFCETHL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C(F)(F)F)C(=O)N

Origin of Product

United States

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